molecular formula C2H5N<br>CH2NHCH2<br>C2H5N B145994 Aziridine CAS No. 9002-98-6

Aziridine

Cat. No.: B145994
CAS No.: 9002-98-6
M. Wt: 43.07 g/mol
InChI Key: NOWKCMXCCJGMRR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Aziridine, also known as ethylenimine, is a small, highly reactive molecule that has been extensively studied for its potential in medicinal chemistry This compound derivatives have been found to exhibit antitumor, antimicrobial, and antibacterial effects .

Mode of Action

This compound’s mode of action is primarily due to its high reactivity, which is a result of the strain in its three-membered ring . This reactivity makes this compound an effective alkylating agent, capable of forming covalent bonds with biological macromolecules, such as DNA, RNA, and proteins . This can lead to a variety of effects, including the disruption of normal cellular processes and the induction of cell death .

Biochemical Pathways

This compound’s impact on biochemical pathways is largely a result of its reactivity. It can interfere with the normal functioning of various biochemical pathways by reacting with key enzymes or other proteins . For example, this compound can react with DNA, leading to DNA damage and potentially triggering cell death . .

Pharmacokinetics

Due to its small size and high reactivity, it is likely that this compound can be rapidly absorbed and distributed throughout the body . Its high reactivity may also lead to rapid metabolism and excretion .

Result of Action

The result of this compound’s action can vary depending on the specific context. In some cases, the alkylation of DNA and other macromolecules by this compound can lead to cell death, which may contribute to its antitumor effects . This same reactivity can also lead to toxicity, as the indiscriminate alkylation of macromolecules can disrupt normal cellular processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of other reactive species in the environment can compete with this compound for reaction targets, potentially affecting its efficacy . Additionally, factors such as pH and temperature can influence the reactivity of this compound, potentially affecting its stability and activity .

Comparison with Similar Compounds

Aziridine can be compared with other three-membered heterocycles such as:

    Ethylene Oxide: Similar to this compound but contains an oxygen atom instead of nitrogen.

    Thiirane: Contains a sulfur atom instead of nitrogen.

    Azetidine: A four-membered ring compound with nitrogen.

This compound is unique due to its high ring strain, which makes it highly reactive and useful in various chemical reactions. Its derivatives have significant applications in medicinal chemistry and other fields .

Properties

IUPAC Name

aziridine
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InChI

InChI=1S/C2H5N/c1-2-3-1/h3H,1-2H2
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InChI Key

NOWKCMXCCJGMRR-UHFFFAOYSA-N
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Canonical SMILES

C1CN1
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Molecular Formula

C2H5N, Array
Record name ETHYLENEIMINE, STABILIZED
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Related CAS

27233-25-6, 9002-98-6
Record name Aziridine, dimer
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DSSTOX Substance ID

DTXSID8020599
Record name Ethyleneimine
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Molecular Weight

43.07 g/mol
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Physical Description

Ethyleneimine, stabilized appears as a clear colorless liquid with an ammonia-like odor. Flash point 12 °F. Less dense than water. Flammable over a wide range of vapor-air concentrations. Vapors irritate the skin, eyes, nose, and throat. May be toxic by prolonged inhalation, skin absorption, or ingestion. Carcinogenic. Vapors heavier than air. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently., Liquid, Colorless liquid with an ammonia-like odor; Note: Usually contains inhibitors to prevent polymerization; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid with an ammonia-like odor., Colorless liquid with an ammonia-like odor. [Note: Usually contains inhibitors to prevent polymerization.]
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Boiling Point

131 to 133 °F at 760 mmHg (EPA, 1998), 55-56 °C at 760 mm Hg, 56-57 °C, 133 °F
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Flash Point

12 °F (EPA, 1998), The Guide from the Emergency Response Guidebook is for "ethylenimine, inhibited." -11 °C, 12 °F (-11 °C) (Closed cup), -11 °C c.c., 12 °F
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Solubility

Miscible (NIOSH, 2023), SOL IN ALKALI, Soluble in ethanol; slightly soluble in ether; very soluble in chloroform; miscible in organic solvents, In water, 1X10+6 mg/L (miscible), Solubility in water: miscible, Miscible
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Density

0.8321 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.8321 at 24 °C/4 °C, Relative density (water = 1): 0.8, 0.83
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Vapor Density

1.48 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 1.48 (Air=1), Relative vapor density (air = 1): 1.5, 1.48
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Vapor Pressure

160 mmHg at 68 °F (EPA, 1998), 213.0 [mmHg], 213 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 21.3, 160 mmHg
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Mechanism of Action

The ethylenimines are classic alkylating agents with biologic effects similar to the beta-chloroethylamines. /Ethylenimines/, Ethyleneimine reacted with guanosine in aqueous medium to yield two identified products: imidazole-ring-opened 7-alkylguanosine (80%) and intact 1-alkylguanosine (14%). Incubation of ethyleneimine with guanosine or deoxyguanosine at pH 6.0 (1 hr, 37 °C) yielded some intact 7-alkylated products. Half-life of imidazole ring opening of 7-alkylguanosine was 11, 5, and 2.8 min at pH 7.0, 7.7, and was 21 min at pH 7.7., ... Examples of direct-acting mutagens include alkylating agents such as ... ethyleneimine ... Direct-acting carcinogens are typically carcinogenic at multiple sites and in all species examined ...
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Impurities

50-150 ppm sodium; 0.2 wt% water max
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Color/Form

Oily, water-white liquid, Colorless liquid ... [Note: Usually contains inhibitors to prevent polymerization].

CAS No.

151-56-4, 9002-98-6, 68130-98-3, 68130-99-4
Record name ETHYLENEIMINE, STABILIZED
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Record name Ethyleneimine
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Record name ETHYLENEIMINE
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Melting Point

-98 °F Freezing Point (EPA, 1998), Freezing point: -71.5 °C, -74 °C, -97 °F
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Synthesis routes and methods I

Procedure details

The simplest compound according to formula I, 1-(2'-hydroxy-2'-phenylethyl)aziridine is known and may be made according to A. Funke and G. Benoit, Bulletin de la Societe Chimique de France, 1953, 1021. These authors, using ethylenimine and styrene oxide in equimolar ratios obtained yield of no more than 48%. We have repeated these experiments and have found that the material so produced is far from pure and, unless subjected to a separate purification process, is unsuitable as a starting material for Reaction 1. Impurities, particularly gums, are formed in Funke's process, presumably oligomers or polymers of either styrene or ethylenimine or of both which are difficult to remove and which contaminate the ultimate reaction products when Funke's compound is used in further reactions and render the isolation of the ultimate products difficult or inefficient. The conditions under which undesired side reactions of the two reactants, epoxides and aziridines, particularly polymerisation, can be prevented, unfortunately are in conflict; strongly alkaline conditions favour stability of the aziridines, but lead to spontaneous polymerisation of epoxides and acids polymerise or ring-open the aziridines. In addition we consider that under Funke's conditions the undesired isomer ##STR18## is formed which is particularly difficult to separate and to analyse. The presence of these impurities leads to further undesired by-products in subsequent reactions which cannot be readily removed or analysed and which prevent the crystallisation of the desired products. This is a serious difficulty. As far as we are aware, the synthesis of compounds of the formula V from basic chemicals currently made on technical scale has hitherto been suggested as a multistep process only. Even according to the simpler process of the present invention a 3 to 4 step synthesis is required; if in the first reaction of our combination process, the reaction between an epoxide and an aziridine, gums and impurities are formed, the crude reaction product cannot be used efficiently. It, and subsequent intermediates, must either be purified or, alternatively, yields in subsequent steps fall off rapidly. Thus, in a combination process involving 3 to 4 steps and starting from an impure first reaction product, the ultimate yield is drastically diminished, either because a sequence of purification processes involves losses, or because of low yields and difficulties with isolation.
Quantity
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Synthesis routes and methods II

Procedure details

In a four-neck flask provided with a stirrer, a thermometer, a condenser, a dropping funnel, and a nitrogen gas inlet, 111.6 g of isoparaffin solvent (produced by Exxon Chemical K.K. and marketed under trademark designation of "Isobar M") was placed and 22.3 g of sorbitan monooleate was dissolved therein. The resultant solution was emulsified by gradual addition thereto of a mixed solution prepared as an aqueous monomer solution by combining 167 g of the hydrochloride of aminoethyl methacrylate obtained by the reaction of methacrylic acid and ethylene imine, 33 g of acrylic acid, and 135 g of deionized waterl. The emulsion in the flask, with the interior of the system thoroughly displaced with nitrogen and heated to 60° C., and 0.4 g of 2,2'-azobis(dimethyl valeronitrile) added thereto as a catalyst were heated at 60° C. and stirred for 8 hours, to produce an additive M for the production of paper according with the present invention.
Quantity
22.3 g
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reactant
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167 g
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[Compound]
Name
isoparaffin
Quantity
111.6 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aziridine
Reactant of Route 2
Aziridine
Reactant of Route 3
Aziridine
Reactant of Route 4
Aziridine
Reactant of Route 5
Aziridine
Reactant of Route 6
Aziridine

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